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O-(2-Nitrophenyl)hydroxylamine

Cat. No.: B13698567
M. Wt: 154.12 g/mol
InChI Key: QVRCXVNJEDIVTD-UHFFFAOYSA-N
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Description

O-(2-Nitrophenyl)hydroxylamine is a chemical compound of interest in organic synthesis and biochemical research. As an O-aryl hydroxylamine, it belongs to a class of compounds known for their utility as versatile intermediates and precursors in the synthesis of more complex molecules . Related O-substituted hydroxylamines, such as O-acyl and O-nitrophenyl derivatives, have been studied for their unique properties and reactivity, suggesting potential applications in specialized organic reaction schemes . In a research context, structurally similar compounds like N-(4-nitrophenyl)hydroxylamine have been identified as strong mutagenic agents in bacterial studies, with their activity being nitroreductase-dependent . This highlights the relevance of nitrophenyl hydroxylamine derivatives in biochemical studies, particularly in investigating metabolic activation pathways and mutagenicity mechanisms . Furthermore, the electroreduction mechanisms of N-aryl hydroxylamines, including the N-(4-nitrophenyl) variant, have been explored in aprotic solvents, providing insights into their electrochemical behavior which is valuable for analytical chemistry and sensor development . Researchers value this compound for its role as a building block in heterocyclic chemistry and for probing electron-transfer processes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B13698567 O-(2-Nitrophenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

O-(2-nitrophenyl)hydroxylamine

InChI

InChI=1S/C6H6N2O3/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H,7H2

InChI Key

QVRCXVNJEDIVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])ON

Origin of Product

United States

Strategic Synthetic Methodologies for O 2 Nitrophenyl Hydroxylamine

Classical Preparative Routes and Precursor Chemistry

Traditional methods for the synthesis of O-(2-Nitrophenyl)hydroxylamine and related hydroxylamine (B1172632) derivatives rely on foundational organic reactions, including the reduction of oxime intermediates and N-amination reactions.

Synthesis via Oxime Intermediates and Reductive Processes

A primary classical route to hydroxylamine derivatives involves the reduction of oximes. nih.gov This method is valued for its directness in forming the hydroxylamine functional group. nih.gov However, a significant challenge in this approach is controlling the reduction to prevent the further conversion of the desired hydroxylamine to a primary amine, which is a common side product due to the lability of the N-O bond. nih.gov

Historically, stoichiometric borohydrides have been employed for the reduction of oxime ethers. nih.gov Another established method involves the catalytic hydrogenation of the corresponding nitro derivative in the presence of a platinum catalyst. google.com A series of O-(4-nitrophenyl)hydroxylamines has been synthesized from their respective oximes by utilizing a pulsed addition of an excess of sodium cyanoborohydride (NaBH3CN) at a pH of 3, achieving yields between 65% and 75%. acs.org The steric hindrance around the oxime functional group was found to be a critical factor influencing both the ease of reduction and the reactivity of the resulting hydroxylamine. acs.org

The reduction of nitroaromatic compounds to hydroxylamines is a stepwise process that proceeds through a nitroso intermediate. thieme-connect.de Condensation reactions between these intermediates can lead to the formation of byproducts such as azoxy and azo compounds. thieme-connect.de

Table 1: Comparison of Reductive Processes for Hydroxylamine Synthesis

Reducing Agent/SystemPrecursorKey FeaturesChallenges
Sodium Cyanoborohydride (NaBH3CN)OximesEffective for certain nitrophenylhydroxylamines. acs.orgRequires careful pH control. acs.org
Platinum Catalyst/H2Nitro CompoundsEstablished industrial method. google.comPotential for over-reduction to amines. nih.gov
Stoichiometric BorohydridesOxime EthersTraditional method. nih.govLack of selectivity, leading to N-O bond cleavage. nih.gov

Approaches Involving N-Amination Reactions

N-amination reactions represent another significant classical strategy for the synthesis of hydroxylamine derivatives. This approach involves the formation of a nitrogen-nitrogen bond, typically by reacting an amine with an aminating agent. O-(2,4-dinitrophenyl)hydroxylamine is a frequently used aminating agent in this context. acs.orgresearchgate.netnih.gov

One common pathway involves the nucleophilic aromatic substitution of an N-Boc protected hydroxylamine on a halonitroarene, followed by the removal of the Boc protecting group with an acid like trifluoroacetic acid to yield the desired phenylhydroxylamine. acs.org The choice of base is also crucial, with potassium carbonate being an effective option for the amination step. acs.org The alkylation or arylation of hydroxylamine itself is an early method used to obtain more complex hydroxylamine compounds. mdpi.com This involves the reaction of hydroxylamine, acting as a nucleophile, with electrophilic alkyl or aryl compounds. mdpi.com However, the yield and selectivity of these reactions are highly dependent on strictly controlled reaction conditions. mdpi.com

Direct Hydroxylation Strategies

While less common for this compound specifically, direct hydroxylation strategies aim to introduce a hydroxyl group onto a nitrogen atom of a suitable precursor. These methods are an area of ongoing research and development in the broader field of hydroxylamine synthesis.

Modern Innovations in Synthesis and Efficiency Enhancements

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the production of this compound and its analogs. These innovations often involve the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Systems for this compound Formation

The catalytic reduction of aromatic nitro compounds is a primary focus of modern synthetic efforts to produce phenylhydroxylamines selectively. mdpi.com The main challenge lies in designing catalysts that can halt the reduction at the hydroxylamine stage, preventing further reduction to the thermodynamically more stable aniline (B41778). mdpi.comgoogle.com

Various catalytic systems have been explored. For instance, a heterogeneous V2O5/TiO2 catalyst has been shown to be effective for the selective reduction of nitroarenes, eliminating the need for stoichiometric metal hydrides or molecular hydrogen. rsc.org This system demonstrates broad functional group tolerance. rsc.org Platinum on carbon (Pt/C) has also been utilized for the catalytic hydrogenation of nitroarenes to N-aryl hydroxylamines, with yields being influenced by the nature of other substituents on the aromatic ring. Other catalytic systems for hydrazine-mediated reductions include palladium on carbon (Pd/C), Raney nickel, copper, and iron. The choice of catalyst and reaction conditions, such as temperature, can significantly influence the product distribution. For example, lower temperatures may favor the formation of partially reduced products like azoxy derivatives, while higher temperatures often lead to the complete reduction to the amine.

More recently, earth-abundant metal catalysis, such as using nickel, has been employed for the asymmetric reduction of oximes under hydrogen pressure, yielding N,O-disubstituted hydroxylamines in high yields. nih.gov

Table 2: Overview of Modern Catalytic Systems

Catalyst SystemPrecursorKey Advantages
V2O5/TiO2NitroarenesSustainable, eliminates need for hydrides/H2, recyclable. rsc.org
Platinum on Carbon (Pt/C)NitroarenesVersatile for various N-Aryl hydroxylamines.
Nickel-based catalystsOximesUtilizes earth-abundant metal, high yields. nih.gov
Palladium on Carbon (Pd/C)NitroarenesEffective with hydrazine-mediated reductions.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound. psu.edusigmaaldrich.comacs.org This involves designing processes that are more efficient, use less hazardous materials, and generate minimal waste. psu.edusigmaaldrich.comacs.org

Key principles applicable to the synthesis of this compound include:

Prevention : It is preferable to prevent waste formation than to treat it after it has been created. psu.edusigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. psu.edusigmaaldrich.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are more efficient and generate less waste. psu.edusigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. psu.eduacs.orgrjpn.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. psu.eduacs.orgrjpn.org

An example of a greener approach is the use of electrosynthesis, which offers a more sustainable alternative to conventional methods that often require high energy input and can cause environmental pollution. nih.gov Electrocatalytic reduction of nitrogenous waste is a promising sustainable route for producing nitrogen-containing chemicals like hydroxylamine. researchgate.net

Optimization of Reaction Conditions and Yield Studies in Academic Preparation

The academic preparation of this compound, primarily through nucleophilic aromatic substitution, is highly sensitive to reaction parameters. Optimization of these conditions—including the choice of solvent, base, temperature, and reaction time—is critical for maximizing product yield and minimizing impurities. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous SNAr reactions reported for structurally similar compounds, such as the reaction of 2-fluorobenzonitrile with a nucleophile.

A systematic approach to optimization involves the methodical variation of key parameters. For instance, in a model SNAr reaction, the choice of solvent was found to have a significant impact on reaction efficiency. Tetrahydrofuran (THF) was identified as superior to other solvents like N,N-dimethylformamide (DMF). The selection of a suitable base is also paramount; non-nucleophilic bases are required to deprotonate the hydroxylamine equivalent without competing in the substitution reaction. Studies have shown that strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) provide significantly better yields compared to alternatives such as lithium bis(trimethylsilyl)amide (LiHMDS) or 1,8-diazabicycloundec-7-ene (DBU). researchgate.net

Furthermore, the reaction can be accelerated and yields improved through the use of microwave irradiation, which often reduces reaction times from several hours to minutes. researchgate.net A comparative study on a model system highlighted these effects, demonstrating a significant increase in yield when moving from conventional heating to microwave-assisted synthesis. researchgate.net

EntrySolventBaseConditionsTimeYield (%)
1DMFt-BuOK55 °C12 h45
2DMFt-BuOK95 °C (MW)40 min75
3THFt-BuOK55 °C12 h70
4THFLiHMDS55 °C12 h55
5THFDBU55 °C12 h30
6THFt-BuOK95 °C (MW)40 min96

Table 1: Optimization of Reaction Conditions for an Analogous Nucleophilic Aromatic Substitution Reaction. researchgate.net (MW = Microwave)

These findings suggest that the optimal conditions for the academic preparation of this compound would likely involve the reaction of a 2-halonitrobenzene with a protected hydroxylamine in THF, using t-BuOK as the base, under microwave irradiation.

Role of Protecting Groups in this compound Synthesis

The hydroxylamine functional group is ambident, meaning it possesses two nucleophilic sites: the nitrogen and the oxygen atoms. In the synthesis of O-aryl hydroxylamines like this compound, direct reaction of hydroxylamine with an aryl halide would lead to a mixture of O-arylated and N-arylated products, as well as potential side reactions like oxidation. chimia.ch To overcome this challenge and ensure selective O-arylation, the nitrogen atom must be temporarily blocked with a protecting group. cem.com The choice of protecting group is a critical strategic decision, as it must be stable to the arylation conditions and easily removable in a subsequent step without affecting the desired product.

Several protecting groups have been successfully employed for this purpose in the synthesis of hydroxylamine derivatives.

N-Boc-hydroxylamine : Tert-butyl N-hydroxycarbamate, commonly known as N-Boc-hydroxylamine, is a widely used reagent. thermofisher.comscbt.comchemimpex.com The Boc (tert-butoxycarbonyl) group effectively shields the nitrogen atom during the nucleophilic substitution reaction. Following the successful O-arylation, the Boc group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free hydroxylamine. researchgate.net

N-Hydroxyphthalimide : This reagent serves as a protected form of hydroxylamine where the nitrogen is part of a stable phthalimide ring. wikipedia.org It can be O-arylated with 2-halonitrobenzene, and the subsequent removal of the phthaloyl group is typically achieved by hydrazinolysis (reaction with hydrazine), which cleaves the imide bonds to release the desired O-aryl hydroxylamine.

The concept of orthogonal protection is particularly powerful in more complex syntheses. This strategy involves using multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of various functional groups within the same molecule. For example, in the synthesis of complex hydroxamic acids, researchers have used N,O-bis-protected hydroxylamines. researchgate.net A common strategy involves protecting the oxygen with a benzyl (Bn) group (removable by hydrogenation) or a tert-butyl (t-Bu) group (removable with acid), while the nitrogen is protected with a 2-nitrophenylsulfonyl (nosyl) group. The nosyl group is advantageous as it can be removed under mild conditions using a thiolate, which does not affect the O-benzyl or O-tert-butyl ethers, providing excellent orthogonality. researchgate.net

Protecting GroupProtected ReagentTypical Deprotection ConditionsOrthogonality Notes
Boc (tert-butoxycarbonyl)N-Boc-hydroxylamineAcidic (e.g., TFA)Stable to hydrogenation and mild base. Cleaved by strong acid.
PhthaloylN-HydroxyphthalimideHydrazinolysis (H2NNH2)Stable to acid and hydrogenation. Cleavage conditions are specific.
Nosyl (2-nitrophenylsulfonyl)N-Nosyl-hydroxylamineThiolate (e.g., thiophenol and base)Stable to acid and hydrogenation. Allows for mild, selective N-deprotection.
Benzyl (O-protection)O-Benzyl-hydroxylamineHydrogenation (H2, Pd/C)Stable to acid and base. Orthogonal to acid-labile (Boc, t-Bu) and base-labile groups.
tert-Butyl (O-protection)O-tert-Butyl-hydroxylamineAcidic (e.g., TFA)Stable to hydrogenation and base. Cleaved under similar conditions as Boc.

Reactivity Profiles and Mechanistic Investigations of O 2 Nitrophenyl Hydroxylamine

Electrophilic and Nucleophilic Character of the Hydroxylamine (B1172632) Moiety

The reactivity of the hydroxylamine functionality in O-(2-Nitrophenyl)hydroxylamine is characterized by a duality, capable of exhibiting both electrophilic and nucleophilic properties. This behavior is significantly influenced by the electronic nature of the 2-nitrophenyl group attached to the oxygen atom. The strong electron-withdrawing nature of the nitro group plays a pivotal role in modulating the electron density on the nitrogen and oxygen atoms of the hydroxylamine moiety, thereby dictating its chemical reactivity.

O-Arylhydroxylamines, particularly those bearing electron-withdrawing groups on the aromatic ring, are recognized as effective electrophilic aminating agents. osti.gov The electron-withdrawing nitro group in this compound polarizes the N-O bond, rendering the nitrogen atom electron-deficient and thus susceptible to attack by nucleophiles. This property allows for the transfer of an amino group (-NH2) to a variety of substrates.

While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of the closely related O-(2,4-dinitrophenyl)hydroxylamine (DPH) offers significant insight. DPH is a well-established, non-hygroscopic, and stable reagent for the electrophilic amination of a wide range of nucleophiles, including phosphines, pyridines, quinolines, and isoquinolines. uchile.clsrce.hryoutube.comnih.gov The amination of pyridines with DPH, for instance, proceeds efficiently to form N-aminopyridinium salts. uchile.cl This reactivity underscores the potential of this compound to act as a potent aminating agent, capable of reacting with various carbon, nitrogen, and sulfur-based nucleophiles to form new C-N, N-N, and S-N bonds. osti.gov

The general mechanism for electrophilic amination involves the nucleophilic attack on the electron-deficient nitrogen atom of the hydroxylamine derivative, leading to the displacement of the aryloxide as a leaving group. Transition metal catalysis, for example with copper, can also be employed to facilitate these amination reactions, expanding the scope of accessible substrates to include organometallic reagents. nih.gov

Table 1: Examples of Electrophilic Amination Reactions with DPH (as an analogue for this compound)

NucleophileProductReference(s)
PyridineN-Aminopyridinium salt uchile.cl
ImidazoleN-Aminoimidazolium salt uchile.cl
PhosphinePhosphiniminium ion srce.hr

While the primary reactivity of this compound is electrophilic at the nitrogen center, the presence of lone pairs of electrons on both the nitrogen and oxygen atoms allows for potential nucleophilic behavior under certain conditions. Hydroxylamines, in general, are known to act as ambident nucleophiles, with the site of attack (nitrogen vs. oxygen) depending on the nature of the electrophile and the reaction conditions. nih.govresearchgate.net

The electron-withdrawing 2-nitrophenyl group, however, significantly reduces the nucleophilicity of the nitrogen atom. Despite this, the oxygen atom can still exhibit nucleophilic character, particularly in reactions with strong electrophiles. For instance, hydroxylamines can act as oxygen nucleophiles in transition-metal-catalyzed allylic substitutions. researchgate.net In such cases, the presence of an electron-withdrawing group on the nitrogen can enhance the acidity of the O-H proton (in the case of N-substituted hydroxylamines), facilitating O-alkylation. While this compound lacks an N-H proton, the principle of the oxygen atom's nucleophilicity remains relevant.

Adduct formation can occur when this compound reacts with highly electrophilic species. For example, reactions with metal centers can lead to the formation of coordination complexes or adducts. chimia.ch The specific nature of these adducts would depend on the metal and the ligand environment. It is important to note that the nucleophilicity of this compound is considerably weaker than that of unsubstituted hydroxylamine due to the electronic effects of the aryl substituent.

Intramolecular Rearrangement Pathways

O-Arylhydroxylamines are known to undergo various intramolecular rearrangements, often promoted by thermal or acidic conditions. These rearrangements can lead to the formation of valuable synthetic intermediates, such as aminophenols and their derivatives.

While specific rearrangement studies on this compound are not prevalent in the provided literature, several analogous rearrangements in related systems provide a framework for understanding its potential reactivity.

One of the most well-known rearrangements involving hydroxylamine derivatives is the Beckmann rearrangement , which is the acid-catalyzed conversion of an oxime to an amide. researchgate.netchimia.chsapub.org Although this is a reaction of oximes rather than O-arylhydroxylamines directly, the underlying principle of migration to an electron-deficient nitrogen is relevant.

More pertinent to O-arylhydroxylamines are sigmatropic rearrangements. O-Arylhydroxylamines can undergo nih.govnih.gov-sigmatropic rearrangements , particularly when derived from O-arylketoximes with acidic α-hydrogens, to yield benzofurans. osti.govsrce.hrnih.gov Additionally, nih.govnih.gov-rearrangements of O-arylhydroxylamines have been observed, which can be promoted by transition metal catalysts. uchile.clnih.gov These rearrangements typically involve the migration of the aryl group from the oxygen to the nitrogen atom or vice versa, often leading to the formation of aminophenol derivatives.

The Bamberger rearrangement is another relevant transformation, involving the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. nih.govresearchgate.net The mechanism proceeds through the formation of a nitrenium ion intermediate. Although this rearrangement involves an N-arylhydroxylamine, the concept of aryl migration to a nitrogen-containing functional group is a shared feature.

Given the structure of this compound, it is plausible that under appropriate conditions (e.g., strong acid or heat), it could undergo rearrangements to form aminonitrophenols. The specific pathway and product distribution would likely be influenced by the substitution pattern on the aromatic ring.

The mechanisms of these rearrangements have been investigated using various probes and computational studies. In the Bamberger rearrangement, the key intermediate is a nitrenium ion , formed by the protonation of the hydroxylamine and subsequent loss of water. nih.gov This highly electrophilic intermediate is then attacked by a nucleophile, typically water, at the para-position of the aromatic ring.

For sigmatropic rearrangements, the reactions are often concerted, proceeding through a cyclic transition state. Isotopic labeling studies are a common tool to elucidate these mechanisms. For example, a nih.govnih.gov-rearrangement of an O-acyl-N-arylhydroxylamine was confirmed through ¹⁸O-labeling experiments, which showed the retention of the labeled oxygen atom, ruling out a dissociative mechanism.

In the context of the Beckmann rearrangement, the migration of the group anti-periplanar to the leaving group on the nitrogen is a key stereospecific feature. researchgate.netchimia.chsapub.org The reaction is initiated by the conversion of the hydroxyl group into a good leaving group, followed by a 1,2-shift.

While specific trapping experiments for intermediates in the rearrangement of this compound are not described, analogous studies on related systems often employ radical traps or nucleophilic traps to intercept proposed intermediates and support a particular mechanistic pathway. srce.hrchimia.ch Computational studies using density functional theory (DFT) have also been employed to model the transition states and intermediates of such rearrangements, providing valuable insights into the reaction energetics and pathways. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is expected to be rich, influenced by both the nitroaromatic and the hydroxylamine moieties.

Nitroaromatic compounds are well-known to undergo reduction through a series of electron and proton transfer steps. The one-electron reduction of a nitroaromatic compound typically yields a nitro anion radical. nih.gov Subsequent reduction steps can lead to the formation of a nitroso derivative, a hydroxylamine, and ultimately an amine. The reduction potential for these processes is influenced by the substitution on the aromatic ring. The electrochemical reduction of o-nitrophenol, a related compound, has been studied, and the process is known to involve both electrons and protons. nih.gov The reduction of the nitro group in this compound would likely follow a similar pathway, potentially leading to a dihydroxylamine species or an aminophenylhydroxylamine.

The hydroxylamine functionality itself can also undergo both oxidation and reduction. The oxidation of hydroxylamines can lead to the formation of nitroxides or nitrones. nih.govchimia.ch The oxidation potential is dependent on the substituents on the nitrogen and oxygen atoms. Conversely, the reduction of the N-O bond in hydroxylamines can also occur, though this is less common than the redox chemistry of the nitro group.

Oxidation Pathways and Formation of Reactive Intermediates

The oxidation of hydroxylamines, including aryl-substituted derivatives like this compound, is a complex process that can proceed through various pathways, leading to the formation of several reactive intermediates. The specific pathway and the resulting products are highly dependent on the nature of the oxidizing agent and the reaction conditions.

General oxidation mechanisms for hydroxylamines often involve initial one-electron oxidation to form a hydroxylaminyl radical (R-NH-O•). This intermediate can undergo further oxidation or disproportionation. In many cases, the oxidation proceeds to form nitroso compounds, which can be further oxidized to nitro compounds.

In advanced oxidation processes (AOPs), hydroxylamine can be transformed into highly reactive nitrogen species (RNS). nih.gov The process often begins with a single-electron oxidation to produce nitroxyl (B88944) (HNO/NO⁻), a critical intermediate. nih.gov Further oxidation of nitroxyl by powerful oxidizing agents like sulfate (B86663) (SO₄•⁻) or hydroxyl (•OH) radicals can generate nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂). nih.gov These reactive species can then participate in subsequent reactions, such as the nitrosation or nitration of other organic molecules present in the system. nih.gov

The oxidation of hydroxylamine is a key step in biological nitrification, where the enzyme hydroxylamine oxidoreductase (HAO) converts hydroxylamine to nitrite. orientjchem.org While this is a biological context, the fundamental chemical transformation highlights the propensity of the hydroxylamine functional group to undergo oxidation. Studies involving the oxidation of hydroxylamine by nitric acid have shown the reaction to be an autocatalytic process, where nitrous acid acts as an essential catalyst. rsc.org The proposed mechanism involves the oxidation of the unprotonated hydroxylamine by dinitrogen tetroxide (N₂O₄) to form a nitroxyl diradical (HNO), which is then further oxidized. rsc.org

The presence of the 2-nitrophenyl group in this compound significantly influences its oxidation. The strong electron-withdrawing nature of the nitro group makes the hydroxylamine nitrogen more electron-deficient, which can affect the rate and pathway of oxidation compared to unsubstituted phenylhydroxylamine.

Table 1: Reactive Intermediates in Hydroxylamine Oxidation

IntermediateFormulaRole in Oxidation Pathway
NitroxylHNO/NO⁻Critical intermediate formed by single-electron oxidation of hydroxylamine. nih.gov
Nitric Oxide Radical•NOPrimary Reactive Nitrogen Species (RNS) formed from further oxidation of nitroxyl. nih.gov
Nitrogen Dioxide Radical•NO₂Primary Reactive Nitrogen Species (RNS) formed from further oxidation of nitroxyl. nih.gov
Nitroxyl DiradicalH₂NO•Proposed intermediate in the oxidation by nitric acid. rsc.org

Reductive Transformations and Product Diversification

The reduction of this compound can yield a variety of products, depending on the reducing agent and the specific reaction conditions employed. The two primary functional groups susceptible to reduction are the hydroxylamine moiety (-ONH₂) and the nitro group (-NO₂).

Reduction of the hydroxylamine functional group typically leads to the formation of the corresponding amine. For this compound, this would result in 2-nitroaniline. This transformation is a common reaction for N-arylhydroxylamines. nih.gov

Simultaneously or sequentially, the nitro group can also be reduced. The complete reduction of the nitro group leads to an amino group (-NH₂). Therefore, depending on the selectivity of the reducing agent, several products are possible:

Selective reduction of the hydroxylamine: Forms 2-nitroaniline.

Selective reduction of the nitro group: Forms O-(2-Aminophenyl)hydroxylamine.

Reduction of both groups: Forms 1,2-Diaminobenzene.

A variety of reducing agents can be employed for the reduction of nitro compounds and their derivatives. wikipedia.org Catalytic hydrogenation using agents like palladium-on-carbon (Pd/C) or Raney nickel is a common and effective method. wikipedia.orgmdpi.com Metal-based reductions, such as using zinc dust in the presence of ammonium (B1175870) chloride, are also utilized for converting nitro compounds to hydroxylamines, and can be adapted for the reduction of hydroxylamines themselves. wikipedia.orgmdpi.com

The choice of reducing agent can afford chemoselectivity. For instance, in studies on substituted nitroarenes, the use of sodium borohydride (B1222165) (NaBH₄) with an Ag/TiO₂ catalyst tended to produce substituted anilines, while using an ammonia-borane complex (NH₃BH₃) favored the formation of N-aryl hydroxylamines. mdpi.com This demonstrates that careful selection of the reductant can control the reaction outcome. N-Arylhydroxylamines are known to be intermediates in the reduction of nitroarenes to arylamines, and their stability can be influenced by substituents on the aromatic ring. mdpi.com

Table 2: Potential Products from the Reduction of this compound

Product NameStructureFunctional Group(s) Reduced
2-NitroanilineC₆H₆N₂O₂Hydroxylamine
O-(2-Aminophenyl)hydroxylamineC₆H₈N₂ONitro Group
1,2-DiaminobenzeneC₆H₈N₂Hydroxylamine and Nitro Group

Influence of the Nitrophenyl Substituent on Reactivity and Selectivity

The 2-nitrophenyl substituent exerts a profound influence on the reactivity and selectivity of the hydroxylamine moiety through a combination of electronic and steric effects.

Electronic Effects and Resonance Stabilization

The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both the inductive effect (-I effect) and the resonance effect (-M or -R effect).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This effect deactivates the entire ring towards electrophilic attack.

Resonance Effect (-M): The nitro group can participate in resonance with the benzene ring, delocalizing the pi-electrons and placing a partial positive charge on the ortho and para positions of the ring. This delocalization strongly withdraws electron density from the ring.

These strong electron-withdrawing effects decrease the electron density on the hydroxylamine's nitrogen and oxygen atoms. This reduction in electron density makes the hydroxylamine a poorer nucleophile but can stabilize anionic intermediates. The electron-withdrawing nature of the nitrophenyl group enhances the N-O bond stability through π-conjugation, which can retard the further conversion of phenylhydroxylamines. mdpi.com

The resonance structures below illustrate the delocalization of electron density away from the ring and towards the nitro group, creating partial positive charges at the ortho and para carbons. This deactivation is particularly pronounced at these positions, making the meta position the least deactivated site for potential electrophilic aromatic substitution. ijrti.org

Steric Hindrance and its Impact on Reaction Outcomes

The placement of the nitro group at the ortho position introduces significant steric hindrance. This phenomenon, often referred to as the "ortho effect," arises from the physical bulk of the substituent being in close proximity to the reaction center (the hydroxylamine group or the adjacent carbon on the ring). wikipedia.org

This steric crowding can have several consequences:

Inhibition of Resonance: The bulky ortho-nitro group can sterically force the hydroxylamine group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits the resonance interaction between the hydroxylamine's lone pairs and the aromatic pi-system, altering the electronic properties and reactivity of the molecule. wikipedia.org

Restricted Access to Reaction Center: The physical presence of the nitro group can block or impede the approach of reagents to the hydroxylamine nitrogen. This can decrease reaction rates compared to the para-substituted isomer, where the substituent is far from the reaction site. libretexts.org For example, in electrophilic aromatic substitution reactions, attack at the ortho position becomes less favorable as the size of the substituent increases due to steric hindrance. libretexts.org

Influence on Regioselectivity: In reactions involving the aromatic ring, the steric bulk of the ortho-nitro group, combined with its electronic deactivating effect, strongly disfavors substitution at the adjacent C6 position. ijrti.orgquora.com

Table 3: Comparison of Substituent Effects

EffectDescriptionImpact on this compound
Electronic (Inductive -I) Withdrawal of electron density through sigma bonds by the electronegative nitro group.Decreases electron density on the ring and hydroxylamine moiety.
Electronic (Resonance -M) Withdrawal of electron density through the pi-system, creating positive charge at ortho/para positions.Strongly deactivates the ring towards electrophiles; stabilizes the N-O bond. mdpi.com
Steric Hindrance The physical bulk of the ortho-nitro group restricts access to the reaction center and can force non-planarity. wikipedia.orglibretexts.orgSlows reaction rates at the hydroxylamine group; inhibits resonance; directs reactions away from the ortho position. wikipedia.orglibretexts.org

Applications of O 2 Nitrophenyl Hydroxylamine in Advanced Organic Synthesis

As an Electrophilic Aminating Reagent for C-N, N-N, and O-N Bond Formation

The primary application of O-(2-Nitrophenyl)hydroxylamine and its derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), lies in their ability to act as effective electrophilic nitrogen sources. nih.gov The electron-deficient nitrophenyl group serves as an excellent leaving group, facilitating the transfer of the amino group to a wide range of nucleophiles under relatively mild conditions. This reactivity has been harnessed for the formation of C-N, N-N, and O-N bonds, often obviating the need for harsh reagents or expensive metal catalysts. nih.gov

Amination of Pyridines and Other Nitrogen Heterocycles

One of the most well-documented applications of nitrophenyl hydroxylamines is the N-amination of pyridines and other nitrogen-containing heterocycles. The reaction proceeds via the nucleophilic attack of the heterocyclic nitrogen atom on the electrophilic nitrogen of the hydroxylamine (B1172632) derivative. This process efficiently yields N-aminopyridinium salts, which are valuable synthetic intermediates. nih.gov

Research has shown that O-(2,4-dinitrophenyl)hydroxylamine (DPH), a more activated analogue of the title compound, is particularly efficient for this transformation, providing good to excellent yields with a variety of substituted pyridines, quinolines, and isoquinolines. researchgate.netnih.gov These resulting N-aminopyridinium salts can be readily converted into N-iminopyridinium ylides. researchgate.net These ylides are versatile precursors for synthesizing more complex heterocyclic systems, such as pyrazolopyridines, through 1,3-dipolar cycloaddition reactions. researchgate.net The efficiency of the amination is influenced by the electronic properties and steric hindrance of the heterocyclic substrate. researchgate.net

Table 1: N-Amination of Various Pyridine Derivatives Using O-(2,4-Dinitrophenyl)hydroxylamine (DPH) This table is based on data for the closely related and highly efficient aminating reagent, DPH.

SubstrateProductYield (%)
PyridineN-Aminopyridinium 2,4-dinitrophenolate95
4-MethylpyridineN-Amino-4-methylpyridinium 2,4-dinitrophenolate98
3,5-DimethylpyridineN-Amino-3,5-dimethylpyridinium 2,4-dinitrophenolate99
4-MethoxypyridineN-Amino-4-methoxypyridinium 2,4-dinitrophenolate91
QuinolineN-Aminoquinolinium 2,4-dinitrophenolate92
IsoquinolineN-Aminoisoquinolinium 2,4-dinitrophenolate96

Data compiled from studies on O-(2,4-dinitrophenyl)hydroxylamine. nih.govnih.gov

Functionalization of Phosphines and Related Organometallics

The electrophilic nature of this compound extends to the amination of organometallic and related nucleophiles. While direct studies on the functionalization of phosphines with the title compound are not extensively detailed, the reactivity of analogous hydroxylamine derivatives provides strong precedent. For instance, O-(diphenylphosphinyl)hydroxylamine (DPPH) is a well-established reagent for the electrophilic amination of various carbanions and organometallic compounds. acs.orgresearchgate.net

Furthermore, copper-catalyzed electrophilic amination of diorganozinc and Grignard reagents has been successfully achieved using O-acyl hydroxylamines as the nitrogen source. wiley-vch.de These transformations highlight the capability of hydroxylamine-derived reagents to form C-N bonds with soft nucleophiles like organometallics. This reactivity suggests that this compound is a viable reagent for similar transformations, offering a pathway to aminophosphonium salts and other functionalized organometallic species.

N-Amination of Primary and Secondary Amines

The reaction between an electrophilic aminating agent and a primary or secondary amine results in the formation of a new N-N bond, yielding hydrazine derivatives. This transformation is a powerful tool for synthesizing these important structural motifs. O-substituted hydroxylamines are effective reagents for this purpose. For example, a metal-free synthesis of hydrazines from secondary amines bearing an electron-withdrawing group has been demonstrated using O-(diphenylphosphinyl)hydroxylamine. researchgate.net This reaction proceeds via the nucleophilic attack of the amine on the electrophilic nitrogen of the hydroxylamine derivative, with the O-diphenylphosphinyl group acting as the leaving group. This established reactivity pattern indicates that this compound can serve as an efficient reagent for the N-amination of primary and secondary amines to produce substituted hydrazines, with the 2-nitrophenolate anion functioning as the leaving group.

Stereoselective Amination Methodologies

The development of stereoselective methods for amine synthesis is a central goal in organic chemistry. While there is limited research specifically employing this compound in asymmetric amination reactions, the broader class of electrophilic hydroxylamine reagents has been explored in this context. The general strategy involves the reaction of a prochiral nucleophile, such as an enolate, with the aminating agent in the presence of a chiral auxiliary or catalyst to induce facial selectivity. uni-bielefeld.de

For instance, chiral reagents have been designed to induce asymmetry in electrophilic amination reactions, demonstrating the feasibility of this approach. acs.org Although a dedicated stereoselective methodology using this compound has not been established, its character as a potent electrophilic aminating agent makes it a strong candidate for future development in this area. Future research may involve its use with chiral base systems or phase-transfer catalysts to control the stereochemical outcome of the amination of prochiral carbanions.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

Beyond its direct use as an aminating agent, this compound serves as a valuable precursor for constructing nitrogen-containing heterocyclic rings. In these synthetic strategies, the reagent provides the key nitrogen atom that is incorporated into the final heterocyclic scaffold through a sequence of amination followed by cyclization.

Synthesis of Indoles, Quinoline Derivatives, and Other Aza-Heterocycles

The utility of this compound and its analogues as precursors is well-demonstrated in the synthesis of various aza-heterocycles. As previously mentioned, the N-amination of pyridines with reagents like DPH produces N-aminopyridinium ylides. These intermediates are stable 1,3-dipoles that can readily undergo cycloaddition reactions with dipolarophiles such as alkynes to construct fused heterocyclic systems like pyrazolopyridines. researchgate.net

Similarly, the successful amination of quinolines and isoquinolines provides N-aminoquinolinium and N-aminoisoquinolinium salts, which are themselves important heterocyclic structures and can serve as precursors for more complex fused systems. researchgate.net While the direct synthesis of indoles starting from this compound is less commonly reported, general methods for indole synthesis often rely on the cyclization of ortho-substituted nitroarenes. google.comsemanticscholar.org The inherent structure of this compound makes it a conceptually viable starting point for strategies involving initial amination of a substrate, followed by a cyclization pathway that incorporates the donated nitrogen atom into a new heterocyclic ring.

Cycloaddition Reactions Involving this compound Derived Species

This compound and its derivatives serve as valuable precursors for generating reactive intermediates that can participate in cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. wikipedia.orglibretexts.org A significant application involves the formation of N-ylides, which act as 1,3-dipoles in [3+2] cycloaddition reactions.

Typically, the process begins with the N-amination of a nitrogen-containing heterocycle, such as pyridine, using an electrophilic aminating agent like O-(2,4-dinitrophenyl)hydroxylamine, a close analogue of the title compound. researchgate.netresearchgate.net This initial step yields an N-aminopyridinium salt. Subsequent treatment of this salt with a base generates an N-iminopyridinium ylide. These ylides are versatile 1,3-dipoles that readily react with various dipolarophiles (e.g., alkynes and alkenes) to afford fused heterocyclic systems. researchgate.netsciencemadness.org For instance, the reaction of N-aminopyridinium salts with alkynes like methyl propiolate under basic conditions leads to the formation of pyrazolopyridine derivatives. researchgate.net

The general scheme for this process is as follows:

N-Amination: A pyridine derivative is aminated by this compound or a related compound to form an N-aminopyridinium salt.

Ylide Formation: The N-aminopyridinium salt is deprotonated with a base to form a reactive N-iminopyridinium ylide.

1,3-Dipolar Cycloaddition: The ylide reacts with a dipolarophile in a [3+2] cycloaddition to construct a new five-membered ring fused to the original pyridine ring. researchgate.net

This strategy has been employed to synthesize a variety of substituted pyrazolopyridines, which are scaffolds of interest in medicinal chemistry. researchgate.net The reaction's efficiency can be influenced by the electronic properties and steric hindrance of the substituents on both the pyridine ring and the dipolarophile. researchgate.net

Dipole Precursor (Derived from)DipolarophileResulting Cycloadduct ClassReference
N-Aminopyridinium saltMethyl propiolatePyrazolopyridine researchgate.net
N-Aminoimidazolium saltUnsymmetrical internal alkynesFused N-heterocycles researchgate.net
N-Aminopyridinium saltDimethyl acetylenedicarboxylateDihydropyrazolopyridine researchgate.net

Chemoselective Amide and Hydroxamate Formation

O-Aryl hydroxylamines, including the 2-nitro substituted variant, are key reagents in the chemoselective synthesis of amides and hydroxamates. Their unique reactivity allows for the formation of these functional groups under mild conditions and in the presence of other potentially reactive functionalities, which is a significant advantage in the synthesis of complex molecules. nih.govacs.org

Reactions with Carboxylic Acid Derivatives and Pyruvic Acid Derivatives

The reaction between O-aryl hydroxylamines and α-keto acids, such as pyruvic acid derivatives, provides a direct and chemoselective route to amide bond formation. nih.govacs.org Studies on the related O-(4-nitrophenyl)hydroxylamine have shown that it reacts readily with pyruvic acid to yield the corresponding amide. nih.govacs.org The reaction proceeds through a proposed mechanism involving the formation of an intermediate that subsequently rearranges, with the nitrophenoxy group acting as a leaving group. acs.org The reactivity is influenced by the nature of the leaving group, with better leaving groups accelerating the reaction. nih.gov

This transformation is notably chemoselective. Competition experiments have demonstrated that O-aryl hydroxylamines can form amides with pyruvic acid in the presence of a variety of other nucleophilic functional groups, including amines (lysine), thiols (cysteine), alcohols (phenol), and other carboxylic acids (hexanoic acid), without significant side reactions. nih.govacs.org

Hydroxamic acids, which are crucial functional groups in many biologically active molecules and metal chelators, can be synthesized from carboxylic acids and hydroxylamine derivatives. unimi.itthermofisher.com A common strategy involves the activation of a carboxylic acid using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by reaction with a hydroxylamine derivative. thermofisher.com For more complex syntheses, protected forms of hydroxylamine are often used. O-Protected N-(2-nitrophenylsulfonyl)hydroxylamines have been developed as novel reagents for this purpose. researchgate.net The N-sulfonyl group activates the molecule, and after coupling with a carboxylic acid, it can be removed under specific conditions to yield the desired hydroxamic acid. researchgate.net

Hydroxylamine DerivativeCarboxylic Acid DerivativeProductKey FeatureReference
O-(4-Nitrophenyl)hydroxylaminePyruvic acidN-Acyl-amideHigh chemoselectivity nih.govacs.org
O-(2-Nitrophenylsulfonyl)hydroxylamineActivated carboxylic acidN-Sulfonyl hydroxamateIntermediate for hydroxamic acids researchgate.net
HydroxylamineCarboxylic acid (with EDAC)Hydroxamic acidStandard coupling method thermofisher.com

Selective Functionalization in Complex Molecular Architectures

The high chemoselectivity of O-aryl hydroxylamines in amide formation with α-keto acids is particularly valuable for the selective functionalization of complex molecules. nih.govacs.org In the context of peptide chemistry or modifying natural products, it is often necessary to form an amide bond without affecting other sensitive functional groups like primary amines, thiols, or hydroxyls. nih.gov

The ability of reagents like N-phenethyl-O-(4-nitrophenyl)hydroxylamine to react specifically with pyruvic acid in a mixed environment containing other nucleophiles such as glycine, cysteine, and lysine highlights its utility as a tool for targeted modification. nih.gov This selectivity suggests that such reactions can be performed in complex chemical environments, like cell lysates or in the presence of multiple unprotected functional groups, minimizing the need for extensive protecting group strategies. nih.govacs.org This approach offers a streamlined method for conjugating molecules or introducing specific labels onto complex biomolecules, provided an α-keto acid handle is present or can be installed.

Contributions to Complex Molecule Synthesis and Retrosynthetic Strategies

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. nih.gove3s-conferences.orge3s-conferences.org Reagents that enable unique and reliable chemical transformations are highly valuable as they open up new possibilities for retrosynthetic disconnections.

This compound and its analogues contribute significantly to this field, primarily by providing a reliable method for electrophilic amination. researchgate.netsciencemadness.org The formation of N-N bonds by amination of nitrogen nucleophiles is a key step in the synthesis of various heterocyclic compounds. researchgate.net For example, in the synthesis of complex pyridine-based structures, a key retrosynthetic disconnection involves breaking the N-N bond of a pyrazolopyridine ring system. This leads back to an N-iminopyridinium ylide, which in turn can be disconnected to a pyridine and an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine. researchgate.net This strategy simplifies a complex fused-ring system into two more manageable precursors.

Theoretical and Computational Investigations of O 2 Nitrophenyl Hydroxylamine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding the distribution of electrons that dictates its chemical behavior.

The electronic nature of O-(2-Nitrophenyl)hydroxylamine is significantly influenced by its two functional groups: the electron-withdrawing nitro group (-NO2) and the electron-donating hydroxylamine (B1172632) group (-ONH2). Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. hakon-art.comnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. hakon-art.com For aromatic nitro compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com Conversely, the hydroxylamine group can raise the energy of the HOMO.

Density Functional Theory (DFT) calculations are commonly used to model these properties. hakon-art.comnih.gov For a molecule like this compound, the HOMO is expected to have significant electron density on the hydroxylamine group and the phenyl ring, while the LUMO would be predominantly localized on the nitrophenyl moiety.

Table 1: Representative Frontier Molecular Orbital Properties

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.5 to -7.5Represents the electron-donating ability of the molecule.
ELUMO-2.0 to -3.0Represents the electron-accepting ability of the molecule. youtube.com
HOMO-LUMO Gap (ΔE)~4.0 to 4.5A moderate gap indicates a balance of stability and reactivity. nih.gov

Note: Values are illustrative, based on typical DFT (e.g., B3LYP/6-311G**) calculations for similar nitrophenol derivatives and can vary with the computational method and basis set used. mdpi.com

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-O and C-N bonds, gives rise to different spatial arrangements called conformers. Computational studies on related nitrophenol compounds show that steric hindrance and electronic interactions between the ortho-substituted groups are critical in determining the most stable conformation. nih.gov

For 2-substituted nitrophenols, the nitro group is often twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. This twisting affects the electronic conjugation between the nitro group and the ring. The hydroxylamine group also has rotational freedom. Theoretical calculations can map the potential energy surface (PES) as a function of these rotational angles (dihedral angles). The resulting energy landscape reveals the low-energy valleys corresponding to stable conformers and the energy hills that represent the barriers to rotation between them. nih.gov In the most stable conformer of this compound, an intramolecular hydrogen bond may form between a hydrogen atom of the amine and an oxygen atom of the nitro group, which would significantly stabilize a near-planar arrangement.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become a standard tool for investigating the complex sequences of steps that constitute a chemical reaction. researchgate.netnih.gov It allows chemists to model the transformation from reactants to products, providing a detailed, step-by-step view of the process. grnjournal.us

For a reaction to occur, molecules must pass through a high-energy arrangement known as the transition state (TS). youtube.com The transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. scm.comchemrxiv.org Locating the precise geometry of a transition state is a key goal of computational reaction studies.

DFT calculations can optimize the structure of these fleeting transition states. Once the geometries of the reactants and the transition state are known, the activation energy (Ea) can be calculated as the energy difference between them. This energy barrier is a primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For reactions involving hydroxylamines, such as oxidation or decomposition, DFT can calculate the activation barriers for competing pathways, thereby predicting which reaction is kinetically favored. acs.orgscispace.com For instance, the bimolecular isomerization of hydroxylamine has a calculated activation barrier of approximately 25 kcal/mol in the gas phase, which decreases to about 16 kcal/mol in an aqueous solution. acs.orgscispace.com

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayHypothetical Reaction StepCalculated Ea (kcal/mol)
Pathway AN-O Bond Cleavage (Homolytic)> 40
Pathway BProton Transfer to Nitro Group20 - 25
Pathway COxidation at Nitrogen Atom15 - 20

Note: These values are hypothetical examples to illustrate how DFT can be used to compare the kinetic feasibility of different potential reaction pathways. Actual values depend on the specific reactants and conditions.

A complete reaction mechanism often involves one or more intermediates—species that are more stable than transition states but less stable than the final products. DFT is used to map the entire reaction pathway by locating the structures and energies of reactants, intermediates, transition states, and products. researchgate.netfigshare.com

For this compound, potential reactions include oxidation, reduction of the nitro group, or decomposition. rsc.org For example, in a proposed oxidation pathway, DFT could be used to:

Optimize the geometry of the initial reactant complex.

Locate the transition state for the first oxidative step (e.g., hydrogen abstraction from the NH2 group).

Characterize the resulting radical intermediate.

Map subsequent steps, including further oxidation and rearrangement, until the final products are formed.

By calculating the relative energies of all species along the reaction coordinate, a detailed energy profile can be constructed, offering a comprehensive understanding of the mechanism. researchgate.net

Advanced Computational Techniques for Reactivity Prediction

Beyond standard DFT calculations, more advanced computational methods are being employed to enhance the accuracy and scope of reactivity prediction. grnjournal.usrsc.org For complex systems, such as reactions in solution or enzymatic catalysis involving this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the core reacting part of the molecule is treated with high-level quantum mechanics, while the surrounding environment (like solvent molecules or a protein active site) is modeled using less computationally expensive molecular mechanics.

Furthermore, ab initio molecular dynamics (AIMD) simulations can model the real-time evolution of a reacting system, providing insights into dynamic effects, the role of solvent reorganization, and the lifetimes of transient intermediates. For broader screening and prediction, machine learning and deep learning models are being trained on large datasets of calculated and experimental reaction data. nih.govresearchgate.netnih.gov These models can rapidly predict reactivity, screen for potential reaction outcomes, and even assist in the discovery of new reaction pathways, accelerating the pace of chemical research. nih.gov

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are two significant computational methods used to interpret complex electronic structure calculations in terms of familiar chemical concepts such as bonds, lone pairs, and atomic charges.

Natural Bond Orbital (NBO) Analysis is a technique that transforms the calculated wave function into localized orbitals that correspond to the Lewis structure representation of a molecule. This method provides a quantitative description of bonding interactions, including hyperconjugative effects that stabilize the molecule. For a molecule like this compound, NBO analysis could provide detailed information on:

Hybridization and Bonding: The hybridization of atomic orbitals on each atom and the nature of the covalent bonds (e.g., σ and π bonds) within the phenyl ring, the nitro group, and the hydroxylamine moiety.

Electron Delocalization: Quantifying the delocalization of electron density from lone pairs into antibonding orbitals, which is crucial for understanding the molecule's stability and reactivity. For instance, interactions between the lone pairs on the oxygen and nitrogen atoms and the π* orbitals of the aromatic ring can be elucidated.

Natural Atomic Charges: The distribution of electron density across the molecule, providing insights into the electrostatic potential and the reactivity of different atomic sites.

Atoms in Molecules (AIM) Analysis , developed by Richard Bader, is based on the topological analysis of the electron density. This method partitions the molecule into atomic basins, allowing for the rigorous definition of atoms and chemical bonds. Key insights from an AIM analysis of this compound would include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can characterize the nature of the bond (e.g., covalent vs. ionic).

Ring Critical Points (RCPs): The presence of an RCP within the phenyl ring would confirm its cyclic structure.

Atomic Properties: Integration of properties, such as the electron population, within each atomic basin provides a basis for calculating atomic charges and other atomic properties.

Solvent Effects Modeling on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding and predicting these solvent effects. For this compound, modeling solvent effects could provide insights into its behavior in different chemical reactions.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the energies of reactants, transition states, and products.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. This approach is more computationally intensive but can provide a more accurate and detailed picture of solvation.

For this compound, solvent effects modeling could be used to investigate:

Reaction Rates: By calculating the free energy of activation for a reaction in different solvents, it is possible to predict how the reaction rate will change with solvent polarity.

Equilibria: The relative energies of different isomers or conformers can be influenced by the solvent, and computational models can predict these shifts in equilibrium.

While general studies on solvent effects on the reactivity of related nitroaromatic compounds exist, specific computational studies modeling the solvent effects on the reactivity of this compound are not prevalent in the current body of scientific literature.

Prediction of Spectroscopic Properties from First Principles for Mechanistic Insights

First-principles calculations, which are based on the fundamental laws of quantum mechanics, can be used to predict a wide range of spectroscopic properties with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to gain insights into its electronic structure and dynamics. For this compound, the prediction of spectroscopic properties can be a valuable tool for its characterization and for understanding its role in reaction mechanisms.

Some of the spectroscopic properties that can be predicted from first principles include:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of the vibrational modes of the molecule. This information can be used to assign the peaks in experimental IR and Raman spectra and to identify the presence of specific functional groups. For example, the characteristic stretching frequencies of the N-O, O-H, and NO2 groups in this compound could be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts and coupling constants of the different nuclei in the molecule can be calculated. This is a powerful tool for structure elucidation.

Electronic Spectra (UV-Vis): The energies and intensities of electronic transitions can be predicted, which correspond to the absorption of light in the ultraviolet and visible regions of the spectrum. This can provide information about the electronic structure and the nature of the molecular orbitals.

By comparing the predicted spectra of proposed intermediates or transition states with experimental observations, it is possible to gain valuable mechanistic insights into reactions involving this compound. For instance, changes in the vibrational frequencies or NMR chemical shifts during a reaction can provide evidence for the formation of specific intermediates.

Analytical Methodologies for Studying O 2 Nitrophenyl Hydroxylamine in Research Contexts

Spectroscopic Techniques for Reaction Monitoring and Structural Correlation

Spectroscopy is a cornerstone in the analysis of O-(2-Nitrophenyl)hydroxylamine, offering real-time insights into chemical transformations and structural attributes.

In-Situ NMR Spectroscopy for Kinetic and Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for observing reactions as they occur directly within the NMR tube. This method provides detailed structural information over time, making it invaluable for understanding the kinetics and mechanisms of reactions involving this compound.

By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products and intermediates in real-time uni-mainz.de. For instance, in a reaction involving this compound, specific proton (¹H) or carbon (¹³C) signals corresponding to the aromatic ring, the N-OH group, and the nitro-group-adjacent carbons can be monitored. The integration of these signals is directly proportional to the concentration of the species, allowing for the determination of reaction rates and orders researchgate.net. This approach enables a deep understanding of how factors like temperature and catalyst loading influence reaction pathways researchgate.net. Advanced 2D NMR techniques can further help in establishing correlations and identifying the structures of unknown intermediates or products formed during the reaction nih.gov.

Table 1: Application of In-Situ NMR in Reaction Analysis

NMR ParameterInformation GainedApplication to this compound Studies
Chemical Shift (δ)Provides information about the electronic environment of the nuclei, helping to identify functional groups and structural changes.Distinguishing between the starting material, intermediates (e.g., during nitro group reduction), and final products.
Signal IntegrationProportional to the number of nuclei, allowing for the quantification of relative concentrations of different species in the reaction mixture.Calculating reaction rates, determining reaction order, and measuring product yield over time.
Coupling Constants (J)Reveals connectivity between adjacent nuclei, aiding in the structural elucidation of newly formed products.Confirming the structure of reaction products by observing spin-spin coupling between protons on the aromatic ring and adjacent groups.
2D NMR (e.g., COSY, HSQC)Provides detailed correlation maps between nuclei, essential for assigning complex structures and identifying unknown intermediates.Elucidating the precise structure of unexpected byproducts or transient intermediates that are difficult to isolate.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Transformation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for monitoring the transformation of key functional groups in this compound.

Infrared (IR) Spectroscopy is particularly effective for identifying the presence and disappearance of specific bonds. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The nitro group (NO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The O-H and N-H bonds of the hydroxylamine (B1172632) moiety also produce recognizable bands pressbooks.publibretexts.orglibretexts.org. During a chemical reaction, such as the reduction of the nitro group to an amine, IR spectroscopy can be used to monitor the disappearance of the NO₂ peaks and the appearance of N-H stretching bands characteristic of an amino group researchgate.net.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
O-H (Hydroxylamine)Stretching3400 - 3650 (broad)Disappearance indicates reaction at the hydroxyl group.
N-H (Hydroxylamine)Stretching3300 - 3500Changes in this region can signal reactions involving the amine portion.
Aromatic C-HStretching3000 - 3100Generally remains constant, serving as an internal reference.
Nitro (NO₂)Asymmetric Stretch~1520Disappearance is a clear indicator of nitro group reduction.
Nitro (NO₂)Symmetric Stretch~1350Disappearance confirms the transformation of the nitro group.
N-O (Hydroxylamine)Stretching~900Shifts can indicate changes in the hydroxylamine structure.

UV-Vis Spectroscopy is useful for monitoring reactions that involve changes in conjugation or chromophores. The nitrophenyl group in this compound is a strong chromophore, absorbing light in the UV-Visible range. Any reaction that alters this system, such as the reduction of the nitro group or substitution on the aromatic ring, will cause a shift in the maximum absorbance wavelength (λ_max) and a change in the molar absorptivity. By tracking these changes over time using Beer's Law, kinetic data for the reaction can be obtained thermofisher.com.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry (MS) is an extremely sensitive technique capable of detecting and identifying molecules by their mass-to-charge ratio (m/z). It is particularly powerful for identifying transient or low-concentration reactive intermediates that are key to understanding a reaction mechanism but are often undetectable by NMR or IR semanticscholar.orgnih.gov.

Chromatographic Methods for Purity Assessment and Reaction Product Quantification

Chromatography is essential for separating the components of a complex reaction mixture, allowing for both the assessment of purity and the precise quantification of each product.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the composition of reaction mixtures containing this compound. Due to its polarity and the presence of a UV-active chromophore, reverse-phase HPLC with UV detection is a highly suitable method.

The method allows for the separation of the starting material from its products and any unreacted reagents or byproducts. Quantification is achieved by integrating the area under each chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. This is critical for calculating reaction yields and assessing the purity of the final product. While specific methods for this compound are not widely published, methods for structurally similar compounds, such as O-(2,4-Dinitrophenyl)hydroxylamine, provide a strong basis for method development sielc.com. Such methods typically employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer sielc.comresearchgate.netnih.govhumanjournals.com.

Table 3: Representative HPLC Conditions for Analysis of Nitrophenyl Compounds

ParameterTypical ConditionPurpose
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile / Water with an acid modifier (e.g., phosphoric or formic acid)Elutes compounds from the column. The gradient can be optimized for separation.
Flow Rate1.0 - 1.5 mL/minControls the speed of the separation and analysis time.
DetectorUV-Vis Detector (e.g., at 254 nm)Detects and quantifies the aromatic analytes as they elute.
Injection Volume10 - 20 µLThe amount of sample introduced into the system for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, this compound is a polar and relatively non-volatile compound, making it unsuitable for direct GC analysis. It is prone to thermal decomposition in the hot injector and can interact unfavorably with the GC column researchgate.net.

To overcome this, a derivatization step is typically required to convert the polar N-OH group into a more volatile and thermally stable functional group. A common strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups. The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC-MS hmdb.ca. The mass spectrum of the derivative provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the gas chromatogram provides quantitative data on its purity.

Research on Derivatives and Analogues of O 2 Nitrophenyl Hydroxylamine

Structure-Reactivity Relationship Studies of Substituted Nitrophenylhydroxylamines

The reactivity of O-arylhydroxylamines in electrophilic amination is critically dependent on the electronic and steric properties of the molecule. nih.gov The core mechanism involves the attack of a nucleophile on the nitrogen atom, with the concurrent departure of an aryloxide leaving group. wiley-vch.de The efficiency of this process is therefore governed by the electrophilicity of the nitrogen and the stability of the resulting leaving group.

The nature and position of substituents on the aromatic ring profoundly impact the aminating ability of O-arylhydroxylamines. Electronic effects are particularly significant in modulating the reagent's reactivity.

Electronic Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the molecule towards nucleophilic attack. wikipedia.org Groups such as nitro (–NO₂) or cyano (–CN) pull electron density away from the N-O bond via inductive and resonance effects. This depletion of electron density makes the nitrogen atom more electrophilic and, critically, stabilizes the resulting aryloxide anion, making it a better leaving group. For instance, the enhanced reactivity of O-(2,4-dinitrophenyl)hydroxylamine (DPH) compared to singly substituted analogues is attributed to the presence of two powerful EWGs. researchgate.netnih.gov Conversely, electron-donating groups (EDGs) on the ring would decrease the electrophilicity of the nitrogen and destabilize the leaving group, thereby reducing the aminating efficiency.

Steric Effects : Steric hindrance, arising from bulky substituents on the aromatic ring, can also influence reactivity. researchgate.net Large groups positioned near the N-O bond, particularly at the ortho positions, can impede the approach of the nucleophile to the electrophilic nitrogen center. This can lead to a decrease in the reaction rate. However, steric factors can sometimes be exploited to control selectivity in complex substrates. researchgate.net

The interplay between these effects allows for the fine-tuning of the reagent's reactivity for specific applications.

Substituent Type on Aryl RingElectronic EffectImpact on Nitrogen ElectrophilicityImpact on Leaving Group StabilityOverall Effect on Aminating ReactivityExample Analogue
Strong Electron-Withdrawing -I, -MIncreasesIncreasesSignificantly IncreasesO-(2,4-Dinitrophenyl)hydroxylamine
Moderate Electron-Withdrawing -I, -MIncreasesIncreasesIncreasesO-(2-Nitrophenyl)hydroxylamine
Electron-Donating +I, +MDecreasesDecreasesDecreasesO-(4-Methoxyphenyl)hydroxylamine
Bulky (Steric Hindrance) VariesNo direct effectNo direct effectDecreases reaction rateO-(2,6-Dimethylphenyl)hydroxylamine

Nitrogen Atom Modifications : While this compound is a source of the parent amino group (–NH₂), its N-alkylated or N-acylated derivatives can be used to introduce secondary or tertiary amino functionalities. However, such modifications can reduce the electrophilicity of the nitrogen, and often, alternative strategies are employed. More commonly, the focus is on the O-substituent to enhance reactivity for transferring the NH₂ group. wiley-vch.deresearchgate.net

Synthesis and Applications of Related O-Arylhydroxylamine Electrophilic Aminating Agents

The development of robust synthetic methods has been key to accessing a wide range of O-arylhydroxylamine analogues. Modern catalytic approaches have largely superseded older methods, offering broader substrate scope and milder reaction conditions.

A prevalent modern method for synthesizing O-arylhydroxylamines is the palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents. organic-chemistry.orgnih.gov In this approach, an aryl halide (chloride, bromide, or iodide) is coupled with a protected hydroxylamine, such as ethyl acetohydroximate, which serves as a stable and easy-to-handle hydroxylamine source. The use of specialized bulky biarylphosphine ligands is often crucial for achieving high yields. organic-chemistry.org After the coupling reaction, the protecting group can be easily removed by hydrolysis to yield the desired O-arylhydroxylamine. nih.gov Other methods include copper-catalyzed coupling of arylboronic acids with N-hydroxyphthalimide, followed by hydrazinolysis. researchgate.net

The applications of these reagents are extensive and primarily center on the formation of C-N bonds. They are widely used for the electrophilic amination of a variety of nucleophiles, including:

Carbanions : Enolates derived from esters, ketones, and other carbonyl compounds react with O-arylhydroxylamines to form α-amino acids and α-amino ketones. wikipedia.orgacs.org

Organometallic Reagents : Grignard reagents, organolithium compounds, and organozinc reagents are effectively aminated to produce hindered amines that can be difficult to synthesize via traditional nucleophilic substitution. wikipedia.orgwiley-vch.de

Heterocycles : Nitrogen-containing heterocycles, such as pyridines and imidazoles, can be N-aminated to form N-aminopyridinium salts, which are versatile intermediates for further functionalization. researchgate.net

Arylboronic Acids : In metal-free conditions, certain highly reactive analogues like O-(2,4-dinitrophenyl)hydroxylamine can directly aminate arylboronic acids to furnish primary arylamines. nih.gov

Comparative Analysis of Aminating Efficiencies and Selectivities Among Analogues

The choice of an aminating agent is dictated by the specific transformation required, as different analogues exhibit varying levels of reactivity and selectivity. The efficiency of an O-substituted hydroxylamine reagent is largely correlated with the pKa of the corresponding leaving group conjugate acid (e.g., the phenol (B47542) or sulfonic acid); a lower pKa indicates a more stable leaving group and a more reactive aminating agent. nih.gov

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) : This is one of the most reactive O-arylhydroxylamine analogues due to the two electron-withdrawing nitro groups that strongly stabilize the 2,4-dinitrophenoxide leaving group. researchgate.net It is highly effective for aminating a broad range of nucleophiles, including relatively weak ones like arylboronic acids, under metal-free conditions. nih.gov

O-Mesitylenesulfonylhydroxylamine (MSH) : MSH is another powerful aminating agent. A direct comparison has shown that DPH can be more efficient in certain contexts, such as the N-amination of substituted pyridines. researchgate.net The reactivity of sulfonyl-derived reagents is generally very high.

Hydroxylamine-O-sulfonic acid (HOSA) : As an inorganic analogue, HOSA is an inexpensive and potent aminating agent. Its high reactivity stems from the excellent sulfate (B86663) leaving group. It is widely used in various C-N, N-N, and S-N bond-forming reactions. nih.gov

O-(Diphenylphosphinyl)hydroxylamine (DPPH) : DPPH also shows remarkable potential as an electrophilic aminating agent, facilitated by the stable diphenylphosphinate (B8688654) leaving group. nih.gov

The selectivity of these reagents can also differ. Highly reactive agents like HOSA or DPH might exhibit lower chemoselectivity with multifunctional substrates compared to less reactive analogues. The choice of reagent, therefore, involves a balance between the required reactivity for the desired transformation and the need for selectivity to avoid side reactions.

Aminating AgentStructure of Leaving GroupKey Features & ApplicationsRelative Reactivity
This compound 2-NitrophenoxideStandard reagent; amination of various carbon and nitrogen nucleophiles.Moderate
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) 2,4-DinitrophenoxideHighly reactive; effective for weak nucleophiles like arylboronic acids. nih.govVery High
O-Mesitylenesulfonylhydroxylamine (MSH) MesitylenesulfonatePowerful aminating agent for N-amination. researchgate.netVery High
Hydroxylamine-O-sulfonic acid (HOSA) SulfateInexpensive, highly reactive, and versatile for various bond formations. nih.govVery High
O-(Diphenylphosphinyl)hydroxylamine (DPPH) DiphenylphosphinatePotent reagent with a stable leaving group. nih.govHigh

Challenges and Future Directions in O 2 Nitrophenyl Hydroxylamine Research

Addressing Synthetic Limitations and Developing Novel Methodologies

The synthesis of O-aryl hydroxylamines, including the 2-nitro substituted variant, often faces challenges related to selectivity, yield, and safety. Traditional methods, such as the catalytic reduction of nitroarenes, can be difficult to control and may lead to over-reduction, yielding primary amines as byproducts. nih.govresearchgate.net The inherent weakness of the N-O bond makes these compounds susceptible to cleavage under various reaction conditions. researchgate.net

Current synthetic strategies primarily revolve around two main approaches: the reduction of nitro compounds and the reduction of oximes. nih.govchemicalbook.com For instance, the reduction of nitrobenzene (B124822) derivatives using reagents like zinc dust in the presence of ammonium (B1175870) chloride has been a long-standing method. chemicalbook.com Another approach involves the catalytic hydrogenation of nitroarenes over platinum-based catalysts, though this often requires careful control and the use of inhibitors to prevent the formation of aniline (B41778) byproducts. mdpi.com

To overcome these limitations, novel methodologies are being explored. Key areas of development include:

Improved Catalytic Systems: The development of more chemoselective catalysts for the partial reduction of 2-nitrophenol (B165410) derivatives is a primary goal. Homogeneous catalysts and novel heterogeneous systems are being investigated to provide milder reaction conditions and higher selectivity for the desired hydroxylamine (B1172632) product. nih.gov

Alternative Reagents: Research into alternative reducing agents that are milder and more selective than traditional metal hydrides or catalytic hydrogenation is ongoing.

Process Optimization: Fine-tuning reaction parameters such as solvent, temperature, pressure, and the use of additives is crucial for maximizing yield and minimizing byproduct formation. google.com

A comparison of general synthetic approaches highlights the need for more efficient and scalable methods.

Synthetic MethodTypical Reagents/CatalystsKey AdvantagesCommon Limitations
Reduction of NitroarenesZn/NH4Cl; Catalytic Hydrogenation (e.g., Pt/C)Readily available starting materials.Risk of over-reduction to amines; potentially harsh conditions. chemicalbook.commdpi.com
Reduction of OximesBorohydrides; Hydrosilanes; Catalytic HydrogenationProvides direct access to hydroxylamine derivatives. nih.govRequires pre-synthesis of the oxime; N-O bond cleavage remains a challenge. researchgate.net
Nucleophilic SubstitutionHydroxylamine with activated aryl halidesDirect formation of the C-O-N linkage.Limited by the availability and reactivity of substrates.

Future methodologies will likely focus on achieving higher efficiency and greater functional group tolerance under milder, more environmentally friendly conditions.

Exploration of Unexplored Reactivity Pathways and Mechanistic Puzzles

The reactivity of O-(2-Nitrophenyl)hydroxylamine is dominated by the weak N-O bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.com This inherent instability allows it to serve as a source of various reactive nitrogen species, but the precise mechanisms and controlling factors, especially the influence of the ortho-nitro group, are not fully understood.

Key mechanistic questions and unexplored pathways include:

N-O Bond Cleavage Mechanisms: While N-O bond cleavage is central to its reactivity, the specific pathways (e.g., homolytic vs. heterolytic cleavage) under different conditions (photochemical, thermal, metal-catalyzed) need further elucidation. mdpi.com Transition-metal-catalyzed and radical-mediated cyclization reactions using hydroxylamines as nitrogen sources are emerging as powerful tools for synthesizing N-heterocycles, indicating complex underlying mechanisms. mdpi.com

Role of the Ortho-Nitro Group: The electronic and steric influence of the ortho-nitro substituent likely plays a critical role in modulating the reactivity of the hydroxylamine moiety compared to its meta- and para-isomers. This group could participate in intramolecular reactions or influence the regioselectivity of intermolecular processes.

Formation of Reactive Intermediates: The compound can be a precursor to highly reactive intermediates such as nitroxyl (B88944) (HNO) and iminyl radicals. nih.govrsc.org Understanding the conditions that favor the generation of these species could unlock new synthetic transformations. For example, the oxidation of hydroxylamine can lead to the formation of nitric oxide (•NO) and nitrogen dioxide (•NO2) radicals, which are themselves valuable reagents in synthesis. nih.gov

Investigating these areas will require a combination of experimental studies, including kinetic analysis and intermediate trapping, alongside computational modeling to map out reaction energy profiles.

Development of Asymmetric Transformations Utilizing this compound

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. While the use of hydroxylamines in enantioselective transformations is a growing field, the application of this compound specifically is still in its infancy. The potential exists to use this reagent in reactions that form chiral C-N bonds.

Promising avenues for research include:

Asymmetric Aminations: Developing chiral catalyst systems that can utilize this compound for the enantioselective amination of various nucleophiles, such as enolates or organometallic reagents.

Catalytic Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and in high enantiopuric form. For example, the kinetic resolution of secondary amines has been achieved through catalytic asymmetric oxygenation to produce enantiopure hydroxylamines. nih.gov

Enantioselective Conjugate Addition: The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. Designing chiral organocatalysts or metal complexes to control the stereochemistry of the addition of this compound to prochiral acceptors is a significant opportunity. researchgate.net

Success in this area would provide direct access to optically active nitrogen-containing molecules, which are highly valuable in medicinal chemistry and materials science.

Integration with Flow Chemistry and High-Throughput Experimentation

The synthesis and application of potentially energetic or unstable compounds like this compound can benefit immensely from modern chemical technologies such as flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for reactions involving hazardous reagents or intermediates. purdue.edu The small reactor volumes enhance heat and mass transfer, allowing for better temperature control and improved safety. organic-chemistry.org This is particularly relevant for the synthesis of N-arylhydroxylamines via catalytic hydrogenation of nitroarenes, where precise control can prevent over-reduction and improve selectivity. mdpi.com A flow setup can also enable the "on-demand" generation and immediate use of the hydroxylamine, minimizing decomposition during storage.

ParameterBatch SynthesisFlow Chemistry
SafetyHigher risk with larger volumes of potentially unstable compounds.Enhanced safety due to small internal volumes and superior heat control. organic-chemistry.org
Reaction ControlDifficult to maintain precise control over temperature and mixing.Excellent control over parameters like temperature, pressure, and residence time. mdpi.com
ScalabilityScaling up can be non-linear and challenging.Easier to scale by running the system for longer periods ("scaling out"). purdue.edu
Reagent HandlingRequires storage and handling of bulk quantities.Allows for in-situ generation and consumption of reactive intermediates. organic-chemistry.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reactor formats. nih.gov This approach can accelerate the discovery of optimal catalysts, solvents, and reaction parameters for both the synthesis of this compound and its subsequent application in novel reactions. purdue.edu Coupling HTE with rapid analysis techniques can dramatically reduce the time required for methods development.

Emerging Applications in Material Science and Advanced Chemical Technologies

Beyond its role in traditional organic synthesis, the unique structure of this compound makes it a candidate for applications in materials science and other advanced technologies.

Polymer Chemistry: The amino and nitro functionalities present opportunities for its incorporation into polymer backbones or as pendant groups. The nitro group can be readily reduced to an amine, providing a site for cross-linking or further functionalization, potentially leading to the development of novel functional polymers or resins.

Advanced Oxidation Processes (AOPs): Hydroxylamine has been investigated as a component in AOPs for water treatment. nih.gov The in-situ generation of reactive nitrogen and oxygen species can be harnessed for the degradation of persistent organic pollutants. The specific properties of the 2-nitrophenyl derivative in such systems could offer unique reactivity or selectivity.

Precursor for Functional Dyes and Pigments: The o-nitroaniline scaffold is a common feature in various dyes. This compound could serve as a versatile precursor for novel colorants with tailored electronic and optical properties.

Energetic Materials: While safety is a primary concern, compounds containing multiple nitro groups and weak N-O bonds are fundamentally related to energetic materials. Careful and controlled research could explore its properties in this context, although this falls outside typical synthetic applications.

Future research will likely uncover more applications as a deeper understanding of the compound's fundamental chemical and physical properties is achieved.

Q & A

Q. How are kinetic isotope effects (KIEs) used to probe hydroxylamine reaction mechanisms?

  • Methodological Answer : Deuterium labeling at reactive sites (e.g., NH₂OD vs. NH₂OH) alters reaction rates. Measure KIE values (k_H/k_D) using GC-MS or NMR. For example, primary KIEs >1 indicate rate-limiting proton transfer steps, while secondary KIEs reflect changes in transition-state hybridization .

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